2-Chlorobenzaldehyde thiosemicarbazone
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Overview
Description
2-Chlorobenzaldehyde thiosemicarbazone is an organic compound with the molecular formula C8H8ClN3S It is a derivative of thiosemicarbazone, a class of compounds known for their diverse biological activities and coordination chemistry
Mechanism of Action
Target of Action
The primary target of 2-Chlorobenzaldehyde thiosemicarbazone is the lysosomal cysteine protease, cathepsin B . Cathepsin B plays multiple roles in physiological and pathological processes, including intracellular protein turnover, antigen processing, proenzyme activation, hormone maturation, and epidermal homeostasis . It has been associated with various diseases, including cancer, rheumatoid arthritis, and muscular dystrophy .
Mode of Action
This compound interacts with cathepsin B, inhibiting its activity to a greater extent than semicarbazones . The compound acts as a competitive inhibitor to cathepsin B . The results of docking experiments also show a decrease in energy after ligand–enzyme active site interaction, supporting the compound as an inhibitor to cathepsin B .
Biochemical Pathways
The inhibition of cathepsin B by this compound affects the biochemical pathways associated with this enzyme. As cathepsin B is involved in intracellular protein turnover and antigen processing, the compound’s action can impact these processes . .
Result of Action
The inhibition of cathepsin B by this compound can have significant molecular and cellular effects. Given that overexpression of cathepsin B has been observed in various malignancies , the compound’s inhibitory action could potentially impact the progression of these diseases.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH level can impact the proteolytic activity of cathepsin B . .
Biochemical Analysis
Biochemical Properties
2-Chlorobenzaldehyde thiosemicarbazone plays a crucial role in biochemical reactions due to its ability to form complexes with metal ions. These complexes exhibit diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the activity of cathepsin B, a lysosomal cysteine protease, by binding to its active site . This interaction leads to a decrease in the enzyme’s activity, which can have significant implications for cellular processes.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and disrupting mitochondrial function . This leads to the activation of apoptotic pathways and the subsequent death of cancer cells. Additionally, this compound can modulate the expression of genes involved in cell cycle regulation, further contributing to its anticancer effects.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the active sites of enzymes, such as cathepsin B, leading to enzyme inhibition . This binding interaction is facilitated by the formation of hydrogen bonds and hydrophobic interactions between the compound and the enzyme. Additionally, this compound can chelate metal ions, forming stable complexes that can interfere with various cellular processes. These metal complexes can inhibit the activity of metalloenzymes, disrupt metal homeostasis, and induce oxidative stress, all of which contribute to the compound’s biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes or reactive species . Long-term exposure to the compound can lead to sustained inhibition of enzyme activity and prolonged effects on cellular processes, such as apoptosis and cell cycle regulation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit therapeutic effects, such as inhibiting tumor growth and reducing microbial infections . At high doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo oxidative desulfuration, where the thiocarbonyl group is oxidized to a carbonyl group, forming a semicarbazone . This metabolic transformation can affect the compound’s biological activity and its interactions with other biomolecules. Additionally, this compound can influence metabolic flux and alter metabolite levels, further contributing to its biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to specific proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and its ability to exert its biological effects.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound can accumulate in the mitochondria, where it can induce mitochondrial dysfunction and promote apoptosis. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorobenzaldehyde thiosemicarbazone typically involves the condensation reaction between 2-chlorobenzaldehyde and thiosemicarbazide. The reaction is usually carried out in an alcoholic medium, such as ethanol, under reflux conditions. The general procedure is as follows:
Reactants: 2-chlorobenzaldehyde and thiosemicarbazide.
Solvent: Ethanol or methanol.
Conditions: Reflux for several hours (typically 2-4 hours).
Product Isolation: The reaction mixture is cooled, and the precipitate is filtered, washed with cold ethanol, and dried to obtain the pure product.
Industrial Production Methods
While specific industrial methods for the large-scale production of this compound are not well-documented, the general principles of organic synthesis apply. Industrial production would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
2-Chlorobenzaldehyde thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorine atom in the benzaldehyde moiety can be substituted by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted benzaldehyde derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-Chlorobenzaldehyde thiosemicarbazone is used as a ligand in coordination chemistry. It forms complexes with various metal ions, which can be studied for their structural and electronic properties.
Biology
Biologically, thiosemicarbazones are known for their antimicrobial, antiviral, and anticancer activities. This compound has been investigated for its potential to inhibit the growth of certain bacteria and viruses.
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its ability to form stable complexes with metal ions makes it a candidate for developing metal-based drugs.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde thiosemicarbazone: Lacks the chlorine substituent, leading to different reactivity and biological activity.
4-Chlorobenzaldehyde thiosemicarbazone: Chlorine atom is in the para position, which can affect the compound’s electronic properties and reactivity.
2-Bromobenzaldehyde thiosemicarbazone: Bromine substituent instead of chlorine, which can influence the compound’s steric and electronic characteristics.
Uniqueness
2-Chlorobenzaldehyde thiosemicarbazone is unique due to the presence of the chlorine atom in the ortho position, which can significantly influence its chemical reactivity and biological activity. The ortho-chlorine substituent can enhance the compound’s ability to form stable metal complexes and may also affect its interaction with biological targets.
Properties
CAS No. |
5706-78-5 |
---|---|
Molecular Formula |
C8H8ClN3S |
Molecular Weight |
213.69 g/mol |
IUPAC Name |
[(Z)-(2-chlorophenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C8H8ClN3S/c9-7-4-2-1-3-6(7)5-11-12-8(10)13/h1-5H,(H3,10,12,13)/b11-5- |
InChI Key |
ZGPJVXICCFYSRT-WZUFQYTHSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N\NC(=S)N)Cl |
SMILES |
C1=CC=C(C(=C1)C=NNC(=S)N)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=S)N)Cl |
Pictograms |
Acute Toxic |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the known biological activity of 2-Chlorobenzaldehyde thiosemicarbazone?
A1: Research indicates that this compound demonstrates antimicrobial activity against a range of gram-positive bacteria, gram-negative bacteria, and fungi. Specifically, it has shown efficacy against Staphylococcus aureus, E. coli, Aspergillus Niger, and Candida albicans in laboratory settings []. Further research has explored its potential as a tyrosinase inhibitor. Studies have demonstrated its ability to inhibit both the monophenolase and diphenolase activity of mushroom tyrosinase, indicating its potential as an anti-pigmentation agent [].
Q2: How does the structure of this compound relate to its tyrosinase inhibitory activity?
A2: Studies comparing this compound (2-Cl-BT) with 4-Chlorobenzaldehyde thiosemicarbazone (4-Cl-BT) provide insights into structure-activity relationships. While both compounds inhibit tyrosinase, they exhibit different mechanisms. 2-Cl-BT acts as a noncompetitive inhibitor of diphenolase activity, whereas 4-Cl-BT demonstrates mixed-type inhibition. This difference suggests that the position of the chlorine atom on the benzene ring significantly influences the interaction with the enzyme and the resulting inhibitory mechanism [].
Q3: What is known about the coordination chemistry of this compound with metal ions?
A3: this compound acts as a mononegative bidentate chelating ligand, coordinating to metal ions via the deprotonated thiol sulfur and azomethine nitrogen atoms []. It has been successfully complexed with various metal ions, including cadmium [], titanium(IV), nickel(II) [, ], copper(II) [, ], zinc(II), and manganese(II) []. The resulting complexes exhibit diverse geometries depending on the metal ion and other ligands present.
Q4: Has the crystal structure of this compound or its metal complexes been determined?
A4: Yes, single-crystal X-ray analysis has been used to determine the crystal structures of this compound [] and its cadmium halide complexes []. The thiosemicarbazone moiety in the free ligand adopts a specific configuration, influencing its coordination behavior. The cadmium complexes reveal distinct coordination geometries around the metal center, impacting their properties, including their second-order optical nonlinearity [].
Q5: Are there any reported applications of this compound in materials science?
A5: Research suggests that cadmium halide complexes of this compound exhibit second-order optical nonlinearity []. Specifically, the bromide complex displays significant second harmonic generation (SHG) efficiency, surpassing that of urea. This property highlights its potential in nonlinear optics applications, such as frequency conversion and optical switching.
Q6: What synthetic routes are available for preparing this compound and its derivatives?
A6: this compound is typically synthesized via the condensation reaction of 2-chlorobenzaldehyde with thiosemicarbazide [, ]. This reaction can be extended to utilize various substituted benzaldehydes and thiosemicarbazides, allowing for the synthesis of a library of derivatives with potentially diverse biological and chemical properties [, , ]. Interestingly, it has also been identified as an intermediate in the synthesis of naphtho[2,3-d]thiazole-4,9-diones from lawsone [, ].
Q7: What analytical techniques are commonly employed to characterize this compound and its complexes?
A7: Various spectroscopic and analytical techniques are used to characterize this compound and its metal complexes. These include:
- Elemental analysis: To determine the elemental composition and confirm the purity of the synthesized compounds [, ].
- Infrared (IR) spectroscopy: To identify functional groups and analyze the coordination mode of the ligand in metal complexes [, , , ].
- Nuclear magnetic resonance (NMR) spectroscopy: Including 1H NMR and 13C NMR, to elucidate the structure and determine the purity of the ligand and its complexes [, ].
- Ultraviolet-visible (UV-Vis) spectroscopy: To study the electronic transitions and characterize the ligand and its metal complexes [, ].
- Magnetic susceptibility measurements: To determine the magnetic moment and gain insights into the electronic configuration of metal ions in complexes [, ].
- Molar conductivity measurements: To assess the electrolytic nature and determine the number of ions present in solutions of metal complexes [].
- Thermal analysis: To investigate the thermal stability and decomposition patterns of the ligand and its complexes [].
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